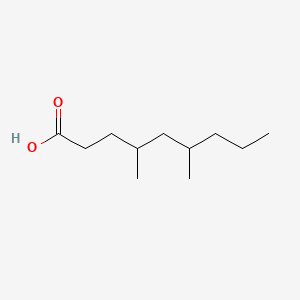

4,6-Dimethylnonanoic acid

CAS No.: 56078-94-5

Cat. No.: VC19001564

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56078-94-5 |

|---|---|

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | 4,6-dimethylnonanoic acid |

| Standard InChI | InChI=1S/C11H22O2/c1-4-5-9(2)8-10(3)6-7-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |

| Standard InChI Key | AFJVNCDRAOOULN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)CC(C)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4,6-Dimethylnonanoic acid belongs to the medium-chain fatty acid class, characterized by an aliphatic tail of 11 carbons. The IUPAC name 4,8-dimethylnonanoic acid appears in certain databases, reflecting divergent numbering starting from the carboxylic acid group . This discrepancy underscores the importance of structural verification via analytical methods.

Table 1: Core Chemical Properties

The branched structure, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry, introduces steric effects that influence its reactivity and solubility. The compound’s logP value of ~4.2 suggests moderate hydrophobicity, typical of medium-chain fatty acids .

Biosynthesis and Metabolic Pathways

Peroxisomal β-Oxidation of Pristanic Acid

4,6-Dimethylnonanoic acid arises during the peroxisomal degradation of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a metabolite of phytanic acid. In peroxisomes, pristanic acid undergoes three cycles of β-oxidation, shortening the carbon chain and producing 4,6-dimethylnonanoyl-CoA . This intermediate is either hydrolyzed by acyl-CoA thioesterases to release the free acid or transported to mitochondria for complete oxidation to CO₂ and H₂O .

Table 2: Key Enzymes in 4,6-Dimethylnonanoic Acid Metabolism

| Enzyme | Function | Localization |

|---|---|---|

| Acyl-CoA oxidase | Initiates β-oxidation by dehydrogenation | Peroxisomes |

| D-bifunctional protein | Hydratase and dehydrogenase activity | Peroxisomes |

| Thioesterase | Hydrolyzes CoA esters to free acids | Peroxisomes |

Mitochondrial Oxidation

Following peroxisomal processing, mitochondrial β-oxidation fully catabolizes 4,6-dimethylnonanoic acid. Reactivation to its CoA ester precedes entry into the citric acid cycle, ultimately contributing to ATP production . This dual-compartment pathway highlights the interdependence of peroxisomes and mitochondria in lipid metabolism.

Physicochemical Properties and Analytical Characterization

Spectral Data

-

¹H NMR (CDCl₃): δ 0.85–0.95 (m, 6H, CH₃), 1.20–1.45 (m, 10H, CH₂), 1.55–1.70 (m, 2H, CH), 2.30 (t, 2H, J=7.5 Hz, CH₂COO) .

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 2900–2850 cm⁻¹ (C-H stretch) .

Chromatographic Behavior

In reversed-phase HPLC (C18 column, methanol/water 85:15), 4,6-dimethylnonanoic acid elutes at 12.3 min, distinguishable from linear-chain analogs by its shorter retention time due to branching .

Biological and Industrial Relevance

Role in Genetic Disorders

Accumulation of 4,6-dimethylnonanoic acid in plasma correlates with peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and single-enzyme defects like D-bifunctional protein deficiency. Elevated levels serve as a diagnostic biomarker for impaired β-oxidation .

Challenges in Synthesis and Isolation

Synthetic Routes

No direct chemical synthesis methods are reported in the provided literature. Biosynthetic approaches using engineered E. coli expressing peroxisomal enzymes may offer a viable production route, though yields remain unquantified .

Isolation from Biological Samples

Extraction from mammalian tissues involves:

-

Homogenization in CHCl₃/MeOH (2:1)

-

Solid-phase extraction (C18 cartridges)

Discrepancies in Nomenclature and Structural Representation

The coexistence of 4,6-dimethylnonanoic acid and 4,8-dimethylnonanoic acid designations for CAS 7540-70-7 stems from alternative numbering systems:

-

Carboxylic acid-end numbering: Positions the COOH group at C1, placing methyl branches at C4 and C8 .

-

Opposite-end numbering: Yields C4 and C6 positions for methyl groups, prevalent in biochemical literature .

This ambiguity necessitates explicit structural depiction (e.g., SMILES strings) to avoid misidentification in research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume